molecular formula C19H21N5O2S B3015501 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide CAS No. 887347-54-8

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide

Cat. No.: B3015501
CAS No.: 887347-54-8
M. Wt: 383.47
InChI Key: WKXZZXOIDRQXOJ-UHFFFAOYSA-N
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Description

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a synthetic tetrazole derivative supplied for early discovery research. This compound features a tetrazole ring system, a privileged scaffold in modern drug design due to its metabolic stability and ability to participate in diverse intermolecular interactions with biological targets, such as hydrogen bonding . Tetrazoles are recognized as bioisosteric replacements for carboxylic acids, which can enhance drug-like properties . Research into similar tetrazole-containing compounds indicates potential relevance in targeting cyclooxygenase (COX) enzymes, which are key markers in the inflammatory response . Furthermore, tetrazole derivatives are being actively investigated for their activity against a range of targets associated with type 2 diabetes mellitus, including peroxisome proliferator-activated receptors (PPARs) and protein tyrosine phosphatase 1B (PTP1B) . The specific structural motifs present in this molecule make it a valuable chemical tool for researchers exploring new therapeutic agents in these fields. This product is provided as-is for research purposes. CAS Number: 887347-54-8 Molecular Formula: C19H21N5O2S Molecular Weight: 383.47 g/mol Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-4-14-9-11-15(12-10-14)24-19(21-22-23-24)27-13(2)18(25)20-16-7-5-6-8-17(16)26-3/h5-13H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXZZXOIDRQXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 4-ethylphenyl isothiocyanate to introduce the thio group. The final step involves the coupling of this intermediate with 2-methoxyphenylpropanoic acid under amide formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution : Engages in nucleophilic substitution reactions, particularly at the sulfamoyl group.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that the compound exhibits activity against various bacterial strains.
  • Anticancer Activity : Preliminary investigations have shown that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored for its potential therapeutic applications due to its structural characteristics that allow interaction with biological targets. It may modulate enzyme activity or receptor interactions, leading to therapeutic effects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide against various pathogens. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. Results demonstrated that treatment with the compound led to apoptosis in cancer cells, indicating its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The thio group can also form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide can be contextualized by comparing it to related analogs (Table 1). Key differences in substituents, heterocyclic cores, and bioactivity profiles are highlighted below.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes References
This compound C₁₉H₂₁N₅O₂S 383.5 Tetrazole core, 4-ethylphenyl, 2-methoxyphenyl propanamide Potential pesticidal/biological activity inferred from structural analogs
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.3 Tetrazole core, 4-fluorophenyl, 4-methoxyphenyl propanamide Studied for bioactivity; fluorophenyl groups enhance metabolic stability
2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide C₂₀H₂₂N₅O₂S 396.5 Tetrazole core, 4-ethoxyphenyl, isopropyl-phenyl acetamide Ethoxy group increases lipophilicity; acetamide vs. propanamide backbone
N-(2-Fluorophenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.3 Tetrazole core, 2-fluorophenyl, 2-methoxyphenyl propanamide Fluorine substitution may enhance binding affinity in receptor models
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide C₂₀H₂₀N₄O₂S 380.5 Triazole core, allyl-phenyl, 2-methoxyphenyl acetamide Triazole analogs show antifungal activity; allyl groups improve membrane permeability
2-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide C₁₈H₁₈ClN₅O₂S 403.9 Tetrazole core, 4-chlorophenyl, 3-methoxyphenyl propanamide Chlorine substituent enhances electrophilicity; positional isomerism affects activity

Key Observations

Core Heterocycle :

  • The tetrazole ring in the target compound is critical for hydrogen bonding and π-π interactions, similar to analogs in and . Replacing tetrazole with triazole () reduces metabolic stability but may improve solubility .

Substituent Effects :

  • 4-Ethylphenyl vs. 4-Chlorophenyl/4-Ethoxyphenyl : The ethyl group in the target compound balances lipophilicity and steric bulk, whereas chloro or ethoxy substituents in analogs () alter electronic properties and binding kinetics .
  • 2-Methoxyphenyl vs. 4-Methoxyphenyl : The ortho-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs (), affecting target selectivity .

Backbone Modifications :

  • Propanamide (target compound) vs. acetamide (): The longer alkyl chain in propanamide may enhance hydrophobic interactions in biological systems .

Pharmacological Implications :

  • Fluorine or chlorine substituents () are common in drug design for enhancing bioavailability and resistance to oxidative metabolism. The absence of halogens in the target compound suggests a trade-off between stability and synthetic accessibility .

Biological Activity

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Tetrazole Ring : The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Thioether Formation : The intermediate tetrazole compound is reacted with 4-ethylphenyl isothiocyanate to introduce the thio group.
  • Amide Formation : Finally, the thioether is coupled with 2-methoxyphenylpropanoic acid using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

The biological activity of this compound is primarily attributed to its structural components, particularly the tetrazole ring and thio group. The tetrazole moiety can mimic carboxylate groups in biological systems, allowing it to interact with various enzymes and receptors. The thio group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through in vitro studies. It is hypothesized that the tetrazole ring may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In animal models, related compounds have demonstrated reduced edema and inflammatory markers following administration .

Anticancer Properties

Several studies have investigated the anticancer potential of tetrazole-containing compounds. For example, certain analogs have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest . The presence of the methoxy group in the phenyl ring may enhance these effects by improving solubility and bioavailability.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong potential for further development as antimicrobial agents.

Study 2: Anticancer Activity

In vitro assays on related tetrazole compounds revealed IC50 values below 20 µM against various cancer cell lines. These compounds triggered apoptosis through the activation of caspase pathways, suggesting that this compound could similarly affect tumor cells.

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